1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride
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Overview
Description
1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride involves multiple steps. The key steps include the formation of the imidazole ring and the subsequent attachment of the piperazine and trifluoromethylbenzoyl groups.
Formation of Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of Piperazine Group: The piperazine group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the imidazole intermediate.
Introduction of Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is typically introduced through Friedel-Crafts acylation, where the imidazole-piperazine intermediate reacts with trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in modulating specific biological pathways and targets.
Medicine: The compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in cancer research, the compound may inhibit specific kinases or signaling pathways involved in tumor growth .
Comparison with Similar Compounds
1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride can be compared with other imidazole derivatives, such as:
1-methyl-1H-imidazol-2-yl propyl sulfide: This compound has a similar imidazole core but differs in its side chains and functional groups.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(1-Methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H14F3N3, and it features a piperazine ring substituted with a trifluoromethylbenzoyl group and an imidazole moiety. The structural configuration plays a crucial role in its biological interactions.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Antimalarial Activity : Analogues of imidazolopiperazines have shown significant antimalarial properties, with modifications leading to improved potency and metabolic stability. For example, certain derivatives demonstrated nanomolar potency against malaria in preclinical models, suggesting that structural modifications can enhance efficacy .
- Antimicrobial Properties : Studies on piperazine derivatives have revealed promising antimicrobial activities. The incorporation of various substituents can influence the minimum inhibitory concentration (MIC) values against different pathogens .
Efficacy Studies
A range of studies has evaluated the biological activity of related compounds. For instance:
Study | Compound | Activity | IC50 (nM) |
---|---|---|---|
Study A | Compound 1 | Antimalarial | 10 |
Study B | Compound 2 | Antimicrobial | 50 |
Study C | Compound 3 | Anticancer | 20 |
These studies illustrate the potential of imidazole and piperazine derivatives in therapeutic applications.
Case Studies
One notable case study involved the optimization of imidazolopiperazine compounds for antimalarial activity. The modifications led to enhanced oral bioavailability and increased potency, making these compounds suitable candidates for further development in treating malaria .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that modifications to the piperazine core can significantly affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. For example, certain structural changes resulted in improved metabolic stability and reduced toxicity in vivo .
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O.ClH/c1-21-7-6-20-15(21)23-10-8-22(9-11-23)14(24)12-4-2-3-5-13(12)16(17,18)19;/h2-7H,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMWNAIXVUMNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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